Fluorosulfate

描述

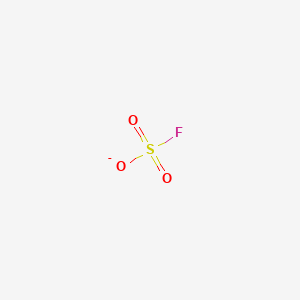

Structure

3D Structure

属性

CAS 编号 |

15181-47-2 |

|---|---|

分子式 |

FO3S- |

分子量 |

99.06 g/mol |

InChI |

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)/p-1 |

InChI 键 |

UQSQSQZYBQSBJZ-UHFFFAOYSA-M |

SMILES |

[O-]S(=O)(=O)F |

规范 SMILES |

[O-]S(=O)(=O)F |

同义词 |

fluorosulfonate fluorosulfonic acid fluorosulfuric acid |

产品来源 |

United States |

Theoretical and Computational Investigations of Fluorosulfate Species

Electronic Structure and Bonding Analysis of the Fluorosulfate Anion (SO₃F⁻) and Derivatives

Ab Initio Calculations and Density Functional Theory (DFT) Studies on this compound

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles, without empirical parameters. rwth-aachen.de These methods have been applied to the this compound anion (SO₃F⁻) and its derivatives to provide insights into their geometry, bonding, and reactivity.

DFT calculations, specifically using the B3LYP functional with a D95* basis set, predict a singlet ground state ('A') for the SO₃F⁻ ion with C₃ᵥ symmetry. dicp.ac.cn In this configuration, the three S-O bond lengths are identical. dicp.ac.cn Similarly, ab initio Hartree-Fock self-consistent field (HF/SCF) calculations with a 6-31G basis set have been employed to determine the optimized geometry and harmonic force field of related molecules like fluorine this compound (FOSO₂F). pku.edu.cn

Theoretical studies on metal-fluorosulfate complexes, such as those of palladium, have utilized these computational approaches to understand their structure and the nature of the metal-ligand interactions. cdnsciencepub.com For instance, in carbonyldinitrosyltris(fluorosulfato)tungstate(II) and its molybdenum analogue, DFT calculations were performed to elucidate their electronic structure and bonding. dicp.ac.cn These computational studies are often complemented by experimental data, such as infrared (IR) and Raman spectroscopy, to validate the theoretical models. cdnsciencepub.comresearchgate.net The combination of computational and experimental techniques provides a comprehensive understanding of the structural and electronic properties of this compound species.

Analysis of Molecular Orbitals and Charge Distribution

The analysis of molecular orbitals (MOs) and charge distribution in the this compound anion (SO₃F⁻) and its derivatives provides a deeper understanding of their chemical behavior and bonding characteristics.

In the this compound anion, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For instance, in the [fac-W(CO)(NO)₂(SO₃F)₃]⁻ anion, the HOMO is a π orbital delocalized over the W(CO)(NO)₂ subunit, while subsequent orbitals involve delocalization over the oxygen atoms of the this compound ligands. dicp.ac.cn This delocalization is crucial for the stability of the anion. dicp.ac.cn

The introduction of a fluorine atom into a sulfate (B86663) (SO₄)²⁻ or phosphate (B84403) (PO₄)³⁻ tetrahedron to form this compound (SO₃F⁻) or fluorophosphate (B79755) (PO₃F)²⁻, respectively, can enhance the polarizability anisotropy and hyperpolarizability of the anionic group while maintaining a wide band gap. researchgate.net This highlights the significant role of the fluorine atom in modifying the electronic properties of these species.

Vibrational Spectra Prediction and Interpretation

Theoretical predictions of vibrational spectra are essential for interpreting experimental infrared (IR) and Raman data, allowing for the assignment of observed vibrational modes to specific molecular motions. For the this compound anion and its derivatives, computational methods like DFT and ab initio calculations are used to compute harmonic vibrational frequencies.

For the this compound radical (FSO₃•), which has C₃ᵥ symmetry, six fundamental vibrational frequencies have been assigned. researchgate.net The inclusion of vibronic interactions, such as the pseudo-Jahn-Teller effect, in theoretical models has been shown to be crucial for accurately predicting the fundamental energy of certain vibrational modes, like the ν₆ mode. aip.org

In studies of metal fluorosulfates, such as Pd(SO₃F)₂, the relatively simple IR and Raman spectra, with only six active modes, are indicative of a C₃ᵥ symmetry for the this compound group. cdnsciencepub.com The frequencies of these modes, particularly the S-F stretching vibration, can provide information about the nature of the bonding, whether it is ionic or involves covalent character through bridging oxygen atoms. cdnsciencepub.com For instance, a higher S-F stretching frequency is often observed in compounds with tridentate, oxygen-bridged this compound groups compared to ionic fluorosulfates. cdnsciencepub.com

The scaled quantum mechanical (SQM) method is sometimes used to improve the agreement between theoretical and experimental frequencies. pku.edu.cn This involves scaling the calculated force field to correct for systematic errors in the theoretical model. For fluorine this compound (FOSO₂F), this approach resulted in an average deviation of only 6.3 cm⁻¹ between computed and experimental frequencies. pku.edu.cn

Table 1: Assigned Fundamental Frequencies (cm⁻¹) for the this compound Radical (FSO₃•) in the Ground State

| Symmetry | Mode | Frequency (cm⁻¹) |

|---|---|---|

| a₁ | ν₁ | 1055.5 |

| a₁ | ν₂ | 839.3 |

| a₁ | ν₃ | 533.5 |

| e | ν₄ | 1175.5 |

| e | ν₅ | 604.1 |

| e | ν₆ | 369.4 |

Data from King, G.W. & Warren, C.H. (1969). The this compound radical: Vibrational analysis of the 5160 Å absorption system. researchgate.net

Reaction Energetics and Transition State Analysis Involving this compound

The study of reaction energetics and transition states provides crucial information about the feasibility and mechanism of chemical reactions involving this compound species. libretexts.org Computational methods are instrumental in mapping out the potential energy surface of a reaction, identifying transition state structures, and calculating activation energies. schrodinger.comchemguide.co.uk

For instance, in the sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction, a key process in click chemistry, transition state analysis has been performed to understand the reaction mechanism. researchgate.net This analysis revealed that a two-point contact between a calcium catalyst and the substrate activates the sulfur(VI) center and stabilizes the leaving fluoride. researchgate.net The activation barrier for this reaction has been calculated and found to be in good agreement with experimental values derived from kinetics experiments. researchgate.net

The pyrolysis of metal fluorosulfates to yield peroxydisulfuryl difluoride (S₂O₆F₂) is another example where understanding the reaction energetics is important. cdnsciencepub.com The decomposition of Pd(SO₃F)₄ to Pd(SO₃F)₂ and S₂O₆F₂ is a reversal of its formation reaction, highlighting the role of temperature and pressure in shifting the reaction equilibrium. cdnsciencepub.com

In the context of the this compound radical (FSO₃•), theoretical investigations have explored the Jahn-Teller effect, which describes the geometric distortion of a non-linear molecule in a degenerate electronic state. researchgate.netaip.org The analysis of the potential energy surface reveals the depth of the Jahn-Teller "well" and the energy of the transition to the upper potential surface. researchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the investigation of the dynamic behavior of this compound species in various environments, such as in solution or in the solid state. nih.gov

While specific MD simulation studies focusing solely on the this compound anion are not prevalent in the provided search results, the principles of MD are broadly applicable. For example, MD simulations have been extensively used to study ion transport in ionic liquid systems containing various anions, which could be extended to this compound-containing ionic liquids. bohrium.com Such simulations can provide insights into diffusion coefficients, ionic conductivity, and the structure of the liquid around the ions. bohrium.com

In the context of biological systems, MD simulations can elucidate the interactions between this compound-containing molecules and proteins. For instance, simulations can help understand the binding of aryl this compound derivatives to their biological targets, providing a dynamic picture of the key interactions involved. dntb.gov.ua This information is valuable for the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. journalmedicals.com This approach is particularly useful in drug discovery for predicting the activity of new compounds and for designing molecules with improved properties. tandfonline.com

Several QSAR studies have been conducted on aryl this compound derivatives, particularly in the context of developing new anti-tuberculosis (anti-TB) agents. journalmedicals.comtandfonline.com In one such study, robust and predictive Topomer Comparative Molecular Field Analysis (Topomer CoMFA) and Hologram QSAR (HQSAR) models were developed for a series of 36 aryl this compound derivatives with inhibitory activity against Mycobacterium tuberculosis. tandfonline.com

The statistical parameters of these models, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), indicate their predictive power. For the Topomer CoMFA model, a q² of 0.659 and an r² of 0.969 were achieved, while the HQSAR model yielded a q² of 0.705 and an r² of 0.873. tandfonline.com These models were then used to design and screen for new compounds with potentially enhanced inhibitory activity. tandfonline.com

QSAR models can identify the key molecular features that are important for biological activity. For example, the models might indicate that certain steric or electrostatic fields around the molecule are critical for binding to the target enzyme. This information can then guide the synthesis of new derivatives with optimized properties. x-mol.net

Table 2: Statistical Parameters of QSAR Models for Aryl this compound Derivatives

| Model | q² | r² |

|---|---|---|

| Topomer CoMFA | 0.659 | 0.969 |

| HQSAR | 0.705 | 0.873 |

Data from Zhang, Y.-K., et al. (2024). QSAR Modeling, Molecular Docking and ADMET Study of Aryl this compound Derivatives as Potential Anti-TB Agents. tandfonline.com

Advanced Synthetic Methodologies for Fluorosulfate Compounds

Development of Novel Synthetic Routes to Fluorosulfate Derivatives

Recent research has concentrated on creating new synthetic pathways to fluorosulfates that are milder, more efficient, and environmentally conscious. These efforts have led to the development of innovative strategies that avoid harsh reagents and reaction conditions traditionally associated with their synthesis.

A significant advancement in this compound synthesis is the adoption of milder and more environmentally friendly methods. One notable approach involves the use of sulfuryl fluoride (B91410) (SO₂F₂) gas with phenols under weakly basic conditions, often yielding aryl fluorosulfates in nearly quantitative amounts. researchgate.net This method is advantageous due to the low cost and ready availability of SO₂F₂. nih.gov

Electrochemical methods represent another green approach, offering a way to prepare sulfonyl fluorides from widely available starting materials like thiols or disulfides in combination with an inexpensive and safe fluoride source such as potassium fluoride. acs.orgresearchgate.net These reactions proceed under mild conditions without the need for additional oxidants or catalysts, and they demonstrate a broad substrate scope. acs.orgresearchgate.net

Furthermore, the use of water as a solvent in cross-coupling reactions involving aryl fluorosulfates has been explored to develop more eco-friendly protocols. tandfonline.comcardiff.ac.uktandfonline.com A modified Suzuki-Miyaura cross-coupling of coumarin (B35378) fluorosulfates with boronic acids has been successfully carried out in water, highlighting the increased hydrophilic nature of the this compound coupling partner which enhances its solubility and reactivity under mild conditions. tandfonline.comtandfonline.com

| Starting Material | Reagent(s) | Solvent | Key Feature | Ref |

| Phenols | SO₂F₂, Et₃N | Dichloromethane | Mild, quantitative yield | researchgate.net |

| Thiols/Disulfides | KF, Electrochemical | Not specified | Environmentally benign, no external oxidant | acs.org |

| Coumarin Phenols | SO₂F₂, then Arylboronic acid, Pd(PPh₃)₂Cl₂ | Water | Eco-friendly, mild conditions | tandfonline.comtandfonline.com |

Catalysis has been instrumental in developing efficient and selective methods for synthesizing and functionalizing this compound compounds. Palladium and nickel catalysts are frequently employed in cross-coupling reactions where aryl fluorosulfates act as electrophilic partners, serving as effective alternatives to organic halides or triflates. researchgate.netrsc.orgtheballlab.com For instance, palladium-catalyzed α-arylation of sulfoxonium ylides with aryl fluorosulfates proceeds with good substrate scope and functional group tolerance. rsc.org Nickel catalysts have also been utilized for the cyanation and borylation of aryl fluorosulfates, demonstrating the versatility of these compounds in C-C and C-B bond formation. theballlab.comacs.org

Beyond metal catalysis, organocatalysis has emerged as a powerful tool. For example, 1-hydroxybenzotriazole (B26582) (HOBt) has been identified as an efficient nucleophilic catalyst for the amidation of sulfonyl fluorides and fluorosulfates. chemrxiv.orgresearchgate.net This method is particularly effective for sterically hindered substrates and can be performed with low catalyst loading. chemrxiv.orgresearchgate.net

| Reaction Type | Catalyst | Substrates | Product | Ref |

| α-Arylation | Palladium complex | Sulfoxonium ylide, Aryl this compound | α-Arylated sulfoxonium ylide | rsc.org |

| Borylation | Nickel complex | Aryl this compound, Bis(pinacolato)diboron | Aryl boronate ester | acs.org |

| Amidation | 1-Hydroxybenzotriazole (HOBt) | Sulfonyl fluoride/Fluorosulfate, Amine | Sulfonamide/Sulfamate | chemrxiv.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₂Cl₂ | Coumarin this compound, Arylboronic acid | 7-Arylcoumarin | tandfonline.comtandfonline.com |

One-pot syntheses involving fluorosulfates have been developed to improve step-economy and reduce waste from intermediate purification steps. An example is the one-pot synthesis of 1,1-dihydrofluoroalkyl sulfides, which involves bubbling sulfuryl fluoride through a solution of an alcohol and a thiol. rsc.org This reaction proceeds through a bis(1,1-dihydrofluoroalkyl) sulfate (B86663) intermediate and is highly chemoselective for thiol alkylation. rsc.org

Another significant one-pot procedure allows for the direct cross-coupling of an aryl this compound (formed in situ from a phenol) with an aryl bromide, catalyzed by nickel in the presence of magnesium turnings. researchgate.net Similarly, phenols can be converted directly to biaryls in a one-pot process via the Suzuki coupling of the in situ-generated this compound with an aryl boronic acid, catalyzed by a palladium acetate/triethylamine system. nih.gov However, some one-pot syntheses, such as for certain 1,4-naphthoquinone (B94277) fluorosulfates, have resulted in low yields, indicating that this approach may not be optimal for all substrates. mdpi.com

| Reaction | Reactants | Key Features | Yield | Ref |

| 1,1-Dihydrofluoroalkylation | Alcohol, Thiol, SO₂F₂ | Sequential one-pot, chemoselective | 55-90% | rsc.org |

| Cross-coupling | Phenol (B47542), Aryl bromide, SO₂F₂, Ni catalyst, Mg | Step-economical, avoids pre-formed organometallic | Moderate to good | researchgate.net |

| Suzuki Coupling | Phenol, Aryl boronic acid, SO₂F₂, Pd(OAc)₂ | In situ formation of this compound | Not specified | nih.gov |

| Naphthoquinone Fluorosulfation | Silylated Naphthoquinone, SO₂F₂ | One-pot from silylated intermediate | 22-32% | mdpi.com |

Catalytic Approaches to this compound Formation

Stereoselective and Regioselective Synthesis of this compound Compounds

The control of stereochemistry and regiochemistry is crucial for the synthesis of complex and biologically active molecules. In the context of fluorosulfates, methods have been developed to achieve high levels of selectivity. For example, a metal-free, regioselective synthesis of 4-fluorosulfonyl 1,2,3-triazoles has been accomplished using organic azides and bromovinylsulfonyl fluoride. nih.gov This reaction is general and provides access to triazole derivatives that are otherwise difficult to prepare. nih.gov

Stereoselective synthesis has been demonstrated in the Michael-type addition of various nucleophiles to 2-substituted-alkynyl-1-sulfonyl fluorides (SASF), leading to highly functionalized olefins. pnas.orgresearchgate.net These reactions with secondary amines, carboxylates, and other nucleophiles proceed with high stereoselectivity, yielding single products in excellent yields, often without the need for chromatographic purification. pnas.orgresearchgate.net

Late-Stage Functionalization Utilizing this compound Moieties

The this compound group has proven to be an excellent handle for late-stage functionalization (LSF), a strategy that introduces functional groups into complex molecules, like drug candidates, at a late step in their synthesis. nih.gov This approach allows for the rapid diversification of bioactive compounds to improve properties such as potency and metabolic stability. nih.gov

The Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reaction is particularly well-suited for LSF. nih.govnih.gov Phenolic compounds, which are common in drug molecules, can be readily converted to their corresponding aryl fluorosulfates. nih.govnih.gov This transformation has been applied to a panel of known anticancer drugs, where the resulting this compound derivatives were generated and tested in situ. nih.govnih.gov In several cases, the this compound derivatives exhibited significantly improved potency compared to their phenolic precursors. nih.govnih.gov For example, the this compound derivative of Combretastatin A4 showed a 70-fold increase in potency in a drug-resistant colon cancer cell line. nih.gov This highlights the power of using the this compound moiety to quickly generate and screen new analogues of established drugs. nih.govnih.gov

| Original Compound | Functionalization Reaction | Key Finding | Ref |

| Combretastatin A4 | SuFEx on phenolic hydroxyl | 70-fold increase in potency against HT-29 colon cancer cells | nih.govnih.gov |

| Fulvestrant | SuFEx on phenolic hydroxyl | Enhanced downregulation of estrogen receptor expression | nih.gov |

| L-tyrosine, Estrone, (+)-δ-tocopherol derivatives | Nickel-catalyzed borylation of this compound | Successful late-stage borylation of complex molecules |

Radiosynthesis and Isotopic Labeling of this compound Species

The development of radiolabeled fluorosulfates, particularly with fluorine-18 (B77423) ([¹⁸F]), has opened new avenues for molecular imaging with Positron Emission Tomography (PET). researchgate.netnih.govchemrxiv.org The SuFEx reaction has enabled an ultrafast and efficient method for the isotopic exchange of [¹⁹F]aryl fluorosulfates with [¹⁸F]fluoride. researchgate.netnih.govchemrxiv.orgacs.org

This method allows for the fully automated ¹⁸F-radiolabeling of a wide range of structurally diverse aryl fluorosulfates with excellent radiochemical yields (often 83–100%) and high molar activity. researchgate.netnih.govchemrxiv.orgacs.org A key advantage is that the reaction occurs rapidly (e.g., in 30 seconds) at room temperature, and the purification of the resulting radiotracer can be achieved with a simple cartridge filtration, avoiding time-consuming HPLC. researchgate.netnih.gov This methodology has been successfully applied to the late-stage radiolabeling of precursors for PET imaging agents, such as those targeting the poly(ADP-ribose) polymerase 1 (PARP1) enzyme for in vivo tumor imaging. researchgate.netchemrxiv.org

| Precursor Type | Labeling Method | Reaction Time | Key Advantage | Ref |

| Aryl fluorosulfates | Sulfur [¹⁸F]Fluoride Exchange (SuFEx) | 30 seconds | Ultrafast, room temperature, simple purification | researchgate.netnih.govchemrxiv.orgacs.org |

| Aryl fluorosulfates | Sulfur [¹⁸F]Fluoride Exchange (SuFEx) | 30 seconds | High radiochemical yield (83-100%) and molar activity | nih.govchemrxiv.orgacs.org |

| Amines | ¹⁸F/¹⁹F isotopic exchange on sulfamoyl fluorides | Not specified | Access to ¹⁸F-labeled sulfamoyl fluorides | semanticscholar.org |

Synthesis of Metal Fluorosulfates and Pseudobinary/Pseudoternary this compound Salts

The synthesis of metal fluorosulfates, as well as pseudobinary and pseudoternary this compound salts, involves a range of methodologies tailored to the specific metal and desired oxidation state. These methods often employ highly reactive fluorosulfonating agents under anhydrous conditions.

A general and effective method for preparing binary metal fluorosulfates, particularly for noble metals, involves the direct oxidation of the metal with bis(fluorosulfuryl) peroxide (S₂O₆F₂) in a fluorosulfuric acid (HSO₃F) medium. mdpi.comubc.ca This approach is particularly useful for accessing medium to high oxidation states. mdpi.com For instance, gold and platinum react with S₂O₆F₂ in HSO₃F to yield Au(SO₃F)₃ and Pt(SO₃F)₄, respectively. mdpi.com Similarly, ruthenium metal is oxidized by S₂O₆F₂ in HSO₃F to form Ru(SO₃F)₃. cdnsciencepub.com Another approach involves the reaction of metal halides with anhydrous fluorosulfuric acid, which generates hydrogen halide as a byproduct. wikipedia.org Double decomposition reactions, such as reacting a metal sulfate with barium this compound or a metal chloride with silver this compound, can also be employed. wikipedia.org

The synthesis of uranium fluorosulfates showcases the versatility of fluorosulfonating agents. Uranium metal can be oxidized by fluorosulfuric acid to yield U(SO₃F)₄ or U(SO₃F)₂ depending on the reaction conditions. pdx.edu The more potent oxidizing agent S₂O₆F₂ oxidizes uranium metal to the green U(SO₃F)₃. pdx.edu S₂O₆F₂ can also react with uranium tetrahalides to produce addition or displacement products like UF₄(SO₃F)₂ and U(SO₃F)₄. pdx.edu Further reactions have been developed to synthesize uranium(V) fluoride fluorosulfates; for example, the reaction of UF₅ with S₂O₆F₂ in CFCl₃ at 40°C over 20 days yields UF₃(SO₃F)₂. iaea.orgresearchgate.net

Hydrofluorothermal synthesis is a valuable technique for producing sodium transition metal fluorosulfates. This method has been successfully applied to create isomorphous compounds with the general formula Na₃Mᶠ²(SO₄)₂, where M can be iron, manganese, or vanadium. rsc.orgrsc.org These syntheses are typically carried out in a Teflon-lined autoclave at elevated temperatures (175-200°C) for several days. rsc.org

The binary metal fluorosulfates often act as strong Lewis acids and can accept this compound ions to form complex pseudoternary salts. mdpi.comresearchgate.net For example, Au(SO₃F)₃ and Pt(SO₃F)₄ react in HSO₃F to form the anions [Au(SO₃F)₄]⁻ and [Pt(SO₃F)₆]²⁻, respectively. mdpi.comubc.ca The synthesis of these complex salts can also be achieved by reacting the binary metal this compound with an alkali metal this compound. For example, reacting Ru(SO₃F)₃ with CsSO₃F in a 1:1 molar ratio in an HSO₃F/S₂O₆F₂ mixture at approximately 60°C yields Cs[Ru(SO₃F)₄]. cdnsciencepub.com By adjusting the stoichiometry and conditions, higher oxidation states and different complexes can be accessed, such as K₂[Ru(SO₃F)₆] and Cs₂[Ru(SO₃F)₆]. cdnsciencepub.com

Table 1: Synthesis of Metal Fluorosulfates

| Product | Metal Reactant | Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Au(SO₃F)₃ | Gold (Au) | BrSO₃F | - | 65°C, ~10 hours | dtic.mil |

| Pt(SO₃F)₄ | Platinum (Pt) | BrSO₃F | - | 95°C | dtic.mil |

| Ru(SO₃F)₃ | Ruthenium (Ru) | S₂O₆F₂ | HSO₃F | - | cdnsciencepub.com |

| U(SO₃F)₃ | Uranium (U) | S₂O₆F₂ | - | - | pdx.edu |

| U(SO₃F)₄ | Uranium (U) | HSO₃F | - | - | pdx.edu |

| UF₃(SO₃F)₂ | UF₅ | S₂O₆F₂ | CFCl₃ | 40°C, 20 days | iaea.orgresearchgate.net |

| Na₃FeF₂(SO₄)₂ | FeF₃·3H₂O | H₂SO₄, NaOH | Water (hydrofluorothermal) | 175°C, 3 days | rsc.org |

| Na₃MnF₂(SO₄)₂ | MnF₃ | H₂SO₄, NaOH | Water (hydrofluorothermal) | 200°C, 3 days | rsc.org |

| Na₃VF₂(SO₄)₂ | VF₃ | H₂SO₄, NaOH | Water (hydrofluorothermal) | 175°C, 4 days | rsc.org |

Table 2: Synthesis of Pseudoternary this compound Salts

| Product | Reactants | Reagents/Solvent | Conditions | Reference |

|---|---|---|---|---|

| [Au(SO₃F)₄]⁻ | Au(SO₃F)₃ | HSO₃F | - | mdpi.comubc.ca |

| [Pt(SO₃F)₆]²⁻ | Pt(SO₃F)₄ | HSO₃F | - | mdpi.comubc.ca |

| Cs[Ru(SO₃F)₄] | Ru, CsSO₃F | HSO₃F, S₂O₆F₂ | ~60°C, overnight | cdnsciencepub.com |

| [Pt(CO)₄][Pt(SO₃F)₆] | Pt(SO₃F)₄ | CO (1-2 atm) | 80°C | researchgate.netacs.org |

Derivatization Strategies for Perfluoroallyl Fluorosulfates

Perfluoroallyl this compound (CF₂=CFCF₂OSO₂F), often abbreviated as FAFS, is a highly versatile building block in organofluorine chemistry. mdpi.comnih.gov Its reactivity is characterized by two main pathways when interacting with nucleophiles: an addition/elimination (A/E) reaction at the double bond and a nucleophilic substitution (Sₙ) at the sulfur atom. mdpi.com The selectivity between these pathways is influenced by factors such as the nucleophile's pKa and the principles of Hard/Soft Acid-Base Theory. mdpi.comnih.gov

A primary derivatization strategy involves the A/E reaction with various nucleophiles, including alcohols, acyl halides, and halides. mdpi.com This pathway takes advantage of the excellent leaving group ability of the this compound anion (FSO₃⁻). mdpi.com For instance, the reaction of FAFS with aliphatic and aromatic alcohols can yield perfluoroallyl ethers. mdpi.comfluorine1.ru The product distribution between the A/E pathway (ether formation) and the Sₙ pathway (sulfate ester formation) is correlated with the alcohol's pKa. mdpi.com An alternative route to selectively synthesize perfluoroallyl ethers involves the in-situ generation of ICF₂CF=CF₂ from FAFS, which then reacts with the alcohol to give the desired ether with high regioselectivity and yields ranging from 55-85%. mdpi.com

The reaction of FAFS with sodium phenolate (B1203915) demonstrates the influence of the solvent on the reaction outcome. While the reaction in THF yields phenylperfluoroallyl ether, changing the solvent to monoglyme leads to the formation of 1,3-diphenoxytetrafluoropropene as the major product. fluorine1.rufluorine1.ru This is accompanied by perfluoroallylation of the solvent itself. fluorine1.rufluorine1.ru An alternative, smooth synthesis of phenyl perfluoroallyl ether in 65% yield can be achieved by reacting FAFS with triethylammonium (B8662869) phenolate in hexane. fluorine1.ru

Another significant derivatization strategy is the oxidation of FAFS. Thermal oxidation with molecular oxygen provides a high-yield route to fluorosulfonyloxadifluoroacetyl fluoride (FSO₂OCF₂COF). fluorine1.rufluorine1.ru This process is optimally carried out at 160-165°C in the presence of a radical initiator, such as 3-7 mol% of hexafluoropropylene dibromide or tetrafluoroethylene (B6358150) dibromide, which eliminates the induction period of the reaction. fluorine1.rufluorine1.ru This method can achieve yields exceeding 90% after purification. fluorine1.rufluorine1.ru The oxidation of FAFS initially produces an epoxide (oxirane), which can then rearrange to form fluorosulfonyloxadifluoroacetyl fluoride or decompose to other products like carbonyl fluoride and malonyldifluoride. fluorine1.ru

Table 3: Derivatization Reactions of Perfluoroallyl this compound (FAFS)

| Reactant(s) | Reagents/Solvent | Conditions | Major Product(s) | Yield | Reference | |

|---|---|---|---|---|---|---|

| FAFS, Aliphatic/Aromatic Alcohols | Na⁺ (as counter-ion) | - | Perfluoroallyl ethers (A/E product) | 55-85% (via iodo-intermediate) | mdpi.com | |

| FAFS, Sodium Phenolate | Monoglyme | 4-5°C initially | 1,3-Diphenoxytetrafluoropropene | - | fluorine1.rufluorine1.ru | |

| FAFS, Triethylammonium Phenolate | Hexane | 10-15°C initially, then ~25°C for 3h | Phenyl perfluoroallyl ether | 65% | fluorine1.ru | |

| FAFS | Molecular Oxygen (O₂), Hexafluoropropylene dibromide (3 mol%) | 160-165°C, 4 hours | Fluorosulfonyloxadifluoroacetyl fluoride (FSO₂OCF₂COF) | >90% | fluorine1.rufluorine1.ru | |

| FAFS | NaI·2H₂O | Acetone | 20-25°C | Perfluoroallyl iodide (CF₂=CFCF₂I) | 80% | fluorine1.ru |

Mechanistic Studies of Fluorosulfate Reactivity

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies have revealed that fluorosulfate transformations can proceed through several distinct pathways, largely dependent on the nature of the reactants, catalysts, and reaction conditions.

SN2-type and Addition-Elimination Pathways: For many SuFEx reactions, particularly with amine nucleophiles, a bimolecular nucleophilic substitution (SN2)-type mechanism is proposed. nih.govacs.org Computational studies on the reaction of methanesulfonyl fluoride (B91410) with methylamine (B109427) support a one-step, non-synchronous process where the S-F bond weakens just before the nucleophilic attack by the amine. nih.gov For more reactive nucleophiles like phenolate (B1203915) anions, a low-barrier addition-elimination (AdE) mechanism has also been suggested, although an SN2-type pathway could not be definitively excluded under experimental conditions. nih.govacs.orgoup.com

Lossen Rearrangement: In a biological context, the conversion of a this compound to a sulfate (B86663) can proceed via an unusual intramolecular Lossen rearrangement pathway. nih.govresearchgate.net Mechanistic investigations using L-fluorosulfotyrosine (fsY) revealed that hydroxamic acid reagents initiate a nucleophilic coupling, forming an adduct that subsequently rearranges to yield an isocyanate intermediate and the final sulfate product. nih.govresearchgate.net Isotope labeling studies using H₂¹⁸O confirmed that the conversion does not occur through direct hydrolysis, supporting the rearrangement mechanism. nih.gov

Oxidative Addition in Metal Catalysis: Fluorosulfates demonstrate alternative reactivity pathways when engaged in metal-catalyzed cross-coupling reactions. Instead of the typical S-F bond cleavage, the reaction can proceed via C-O bond activation. acs.org For the nickel-catalyzed borylation of aryl fluorosulfates, the proposed mechanism involves an initial oxidative addition of the Ni(0) catalyst across the C–O bond of the this compound, forming an arylnickel(II) this compound intermediate (Ar–Ni–OSO₂F). acs.orgrsc.org This intermediate then undergoes transmetalation and reductive elimination to yield the final product. rsc.org

Sulfur(VI) Fluoride Exchange (SuFEx) Reaction Mechanisms

SuFEx is a click chemistry reaction that involves the substitution of a fluorine atom on a high-valent sulfur(VI) center with a nucleophile. acs.orgnih.govresearchgate.net The reliability of this reaction stems from the unique balance between the high stability of the S(VI)-F bond and its efficient, context-dependent activation. nih.govoup.com The mechanism is primarily driven by the electrophilicity of the sulfur center, which attracts incoming nucleophiles. nih.govnih.gov Unlike reactions with more labile sulfonyl chlorides, SuFEx reactions with sulfonyl fluorides are highly chemoselective, proceeding exclusively at the sulfur center without reduction or unwanted side reactions. sigmaaldrich.com

The inertness of the S(VI)-F bond means that its activation is a pivotal step in the SuFEx mechanism. acs.org This activation is typically achieved by assisting the departure of the fluoride ion.

Several key activation strategies have been identified:

Hydrogen Bonding: In protic solvents or specific microenvironments like protein binding sites, hydrogen bond donors can activate the S-F bond. nih.govnih.govacs.orgu-tokyo.ac.jp This interaction polarizes the bond, increases the electrophilicity of the sulfur atom, and facilitates nucleophilic attack. nih.govacs.org

Silyl (B83357) Nucleophiles: The use of silylated nucleophiles (e.g., aryl silyl ethers) is a cornerstone of SuFEx chemistry. nih.govu-tokyo.ac.jp The activation is driven by the transfer of the fluoride leaving group to the silicon atom, forming a very strong and thermodynamically stable Si-F bond, which acts as a thermodynamic sink for the reaction. oup.comacs.org

Lewis Acids: Lewis acids can coordinate to the fluorine atom, enhancing its ability to act as a leaving group and activating the sulfur center toward nucleophilic attack. u-tokyo.ac.jp

Bifluoride Catalysis: In protic systems, the released fluoride can be trapped by forming the highly stable bifluoride anion ([FHF]⁻), which can autocatalytically accelerate the reaction. acs.org

There is compelling evidence, primarily from computational studies, for the involvement of hypervalent, pentacoordinated sulfur intermediates in SuFEx reaction pathways. oup.com In the fluoride-for-fluoride exchange on an aryl this compound, DFT calculations predict the formation of a pentacoordinated "ate"-complex intermediate. nih.govchemrxiv.org This transient species features a trigonal bipyramidal geometry where the incoming and outgoing fluorine atoms occupy the two axial positions. nih.gov The formation of such a hypervalent intermediate, potentially engaging the 3d-orbitals of the sulfur(VI) center, is thought to be responsible for the very low kinetic barrier observed in fluoride exchange reactions. nih.gov Similar pentacoordinate intermediates have been proposed in mechanisms for SuFEx reactions involving other nucleophiles, such as in base-catalyzed alcoholysis and trifluoromethylation. rsc.orgresearchgate.net

Catalysis is often essential for achieving efficient SuFEx transformations, especially with less reactive nucleophiles or stable this compound hubs. A variety of catalysts, primarily organic bases and fluoride salts, have been developed. nih.govnih.govoup.comrsc.org

Two primary modes for base catalysis have been proposed:

Activation of the S(VI) Fluoride: The base can act as a nucleophilic catalyst, reversibly adding to the sulfur center to form a more reactive activated species, which is then more susceptible to attack by the primary nucleophile (e.g., a silyl ether). acs.org

Activation of the Nucleophile: The base can deprotonate the nucleophile (e.g., a phenol (B47542) or alcohol), increasing its nucleophilicity and facilitating its attack on the this compound. oup.comacs.orgoup.com This is the proposed role for guanidine (B92328) bases like BTMG in accelerated SuFEx protocols. oup.comoup.com

| Catalyst Class | Examples | Proposed Role | Reference |

|---|---|---|---|

| Tertiary Amines | Triethylamine (Et₃N) | Base catalyst, activates nucleophiles. | nih.govrsc.org |

| Amidines | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Strong base catalyst, activates nucleophiles or S-F bond. | nih.govnih.govacs.org |

| Guanidines | BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) | Highly efficient base catalyst for deprotonating alcohols. | nih.govoup.comoup.com |

| Phosphazenes | BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) | Strong, non-nucleophilic base catalyst. | nih.govu-tokyo.ac.jp |

| Fluoride Salts | [FHF]⁻ (Bifluoride) | Activates silyl ethers; traps fluoride byproduct. | nih.govacs.org |

This interactive table summarizes common catalysts used in SuFEx reactions involving fluorosulfates and their mechanistic roles.

Investigation of Pentacoordinated Sulfur Intermediates

Electrophilic and Nucleophilic Reactivity of this compound Moieties

The this compound moiety exhibits a rich reactivity profile, primarily characterized by the electrophilicity of its sulfur(VI) center.

Electrophilic Reactivity: The electron-deficient sulfur atom is the primary site for electrophilic reactivity, readily undergoing attack by a wide range of nucleophiles, including phenols, amines, and thiols. rsc.org This electrophilicity is the foundation of the SuFEx reaction. u-tokyo.ac.jp However, aryl fluorosulfates are generally less electrophilic and therefore less reactive than the corresponding aryl sulfonyl fluorides. nih.govacs.org This attenuated reactivity is attributed to oxygen-mediated resonance stabilization, which makes fluorosulfates more stable and selective in biological environments. nih.govacs.org

Alternative Reactivity: Beyond direct attack at the sulfur center, the this compound group can function as a versatile leaving group in different reaction manifolds.

In transition metal-catalyzed cross-coupling reactions, aryl fluorosulfates can undergo oxidative addition to a low-valent metal center (e.g., Ni(0)) via cleavage of the Ar–O bond, with the –OSO₂F moiety acting as the leaving group. acs.org This provides a synthetic pathway that is completely orthogonal to the typical S–F bond reactivity. acs.org

In reactions of molecules like perfluoro allyl this compound (FAFS), the this compound anion (FSO₃⁻) can act as a powerful leaving group. mdpi.com This facilitates an Addition/Elimination (A/E) mechanism where a nucleophile attacks the carbon-carbon double bond of the allyl system, a pathway that competes with direct nucleophilic substitution at the sulfur atom. mdpi.com

Oxidative Addition Mechanisms in Transition Metal Catalysis Involving Fluorosulfates

The reactivity of fluorosulfates as electrophiles in transition metal catalysis has been a subject of growing interest. A key mechanistic step in many of these catalytic transformations is the oxidative addition of a this compound compound to a low-valent transition metal center. wikipedia.org This process involves the cleavage of a bond within the this compound substrate and the formation of new bonds between the resulting fragments and the metal. Concurrently, the oxidation state and coordination number of the metal increase. wikipedia.orglibretexts.org

Recent studies have particularly illuminated the role of aryl fluorosulfates in nickel-catalyzed cross-coupling reactions, such as deoxygenative borylation. acs.org In these reactions, aryl fluorosulfates serve as effective substitutes for aryl halides. The catalytic cycle is initiated by the oxidative addition of the aryl this compound to a Ni(0) complex. acs.org

A significant finding is that the oxidative addition proceeds via the cleavage of the C–O bond of the aryl this compound, rather than the typically reactive S–F bond. acs.org This selective C–O bond activation leads to the formation of an arylnickel(II) this compound intermediate, formally represented as LArNi(OSO2F), where L is a supporting ligand. acs.org

Oxidative Addition: A Ni(0) catalyst reacts with the aryl this compound (Ar-OSO2F) to form an arylnickel(II) complex. This step increases the oxidation state of nickel from 0 to +2. acs.org

Transmetalation: A boron-containing reagent then transfers a boryl group to the nickel center, displacing the this compound anion and forming an arylnickel(II) boryl complex. acs.org

Reductive Elimination: The final step is the reductive elimination of the arylboronate ester product, which regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgacs.org

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided further insight into the oxidative addition step. These calculations suggest that the reaction proceeds through an S_NAr-type transition state.

The efficiency of these nickel-catalyzed borylation reactions has been demonstrated for a range of aryl fluorosulfates with both electron-donating and electron-withdrawing substituents.

| Substrate (Aryl this compound) | Product (Aryl Boronate Ester) | Yield (%) |

| 4-methoxyphenyl this compound | 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 84 |

| 4-(benzyloxy)phenyl this compound | 2-(4-(benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 81 |

| 4-(tert-butyl)phenyl this compound | 2-(4-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61 |

| 4-pivaloyloxyphenyl this compound | 2-(4-pivaloyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 41 |

| Methyl 4-(fluorosulfonyloxy)benzoate | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 81 |

| 4-(fluorosulfonyloxy)benzamide | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 75 |

| [1,1'-biphenyl]-4-yl this compound | 2-([1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 62 |

This table presents a selection of substrates and their corresponding product yields in the nickel-catalyzed borylation of aryl fluorosulfates. Data sourced from JACS Au, 2024. acs.org

Radical Reactions Involving this compound Species

The this compound radical, denoted as SO3F•, is a highly reactive intermediate that plays a role in various chemical transformations. ontosight.ai Its high reactivity is attributed to the presence of an unpaired electron and the strong electronegativity of the fluorine atom and the oxygen atoms in the SO3F group. ontosight.ai This electronic configuration makes it prone to participating in radical reactions, including addition reactions and hydrogen abstraction. ontosight.ai The this compound radical can be generated through methods such as the photolysis of this compound esters. ontosight.ai

A notable example of radical reactions involving a this compound-containing molecule is the addition of radicals to perfluoroallyl this compound (CF2=CFCF2OSO2F), abbreviated as FAFS. nih.gov As an asymmetrical olefin, the addition of a radical species to FAFS proceeds in a regioselective manner. The attacking radical adds to the terminal carbon (C-3) of the double bond. nih.gov This regioselectivity is governed by the formation of the more stable radical intermediate, which in this case is a secondary radical on a fluorinated carbon. nih.gov

The radical addition of a general hypofluorite (B1221730) (ROF) to FAFS illustrates this principle. The reaction yields different products depending on the nature of the attacking radical, but the initial addition is directed to the terminal carbon of the allyl group. nih.gov

| Attacking Radical Source | Radical Species | Product(s) of Addition to FAFS |

| Trifluoromethyl hypofluorite (CF3OF) | CF3O• | CF3OCF2CF(•)CF2OSO2F (intermediate) |

| Bis(fluoroxy)difluoromethane (CF2(OF)2) | •OCF2OF | FOCF2OCF2CF(•)CF2OSO2F (intermediate) |

| Fluorosulfuryl difluoro-ethyl hypofluorite (FSO2CF2CF2OF) | FSO2CF2CF2O• | FSO2CF2CF2OCF2CF(•)CF2OSO2F (intermediate) |

This table illustrates the regioselective radical addition to perfluoroallyl this compound (FAFS). The attacking radical adds to the terminal carbon of the double bond to form a more stable secondary radical intermediate. Data sourced from Molecules, 2023. nih.gov

The this compound radical itself is a key species in atmospheric chemistry, where it is involved in the degradation of certain fluorinated compounds, including potent greenhouse gases. ontosight.ai Its ability to abstract hydrogen atoms makes it an important participant in the complex reaction pathways that determine the atmospheric lifetime of these substances. ontosight.ai

Advanced Spectroscopic Elucidation and Structural Analysis of Fluorosulfate Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F, ¹⁷O, ³³S)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorosulfate-containing molecules. By probing the magnetic properties of specific nuclei, NMR provides detailed information about the chemical environment, connectivity, and structure of these compounds. azolifesciences.com

¹⁹F NMR Spectroscopy

Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly powerful for characterizing this compound compounds. The chemical shift (δ) of the fluorine atom in the this compound group (–OSO₂F) is highly sensitive to its electronic surroundings. In the simple this compound anion (SO₃F⁻), the ¹⁹F chemical shift is typically observed in the range of +40 to +50 ppm relative to a standard reference like CFCl₃.

For instance, in the synthesis of fluorosulfonyloxadifluoroacetyl fluoride (B91410) (FSO₂OCF₂COF), the ¹⁹F NMR spectrum shows a signal for the this compound fluorine at approximately +50.01 ppm. fluorine1.ru This characteristic chemical shift helps to confirm the presence of the FSO₂- group. In more complex molecules, the ¹⁹F chemical shift can be influenced by neighboring functional groups. For example, in the synthesis of various organic compounds, aryl fluorosulfates are utilized, and their stability and reactions can be monitored using ¹⁹F NMR. nih.gov

Coupling between the ¹⁹F nucleus and other magnetically active nuclei can provide valuable structural information. In this compound derivatives, coupling to adjacent protons (¹H) or carbon-13 (¹³C) nuclei can help to establish the connectivity of the molecule. For example, in the characterization of fluorosulfonyloxadifluoroacetyl fluoride, complex multiplets arise from spin-spin coupling between the this compound fluorine and the fluorine atoms on the adjacent difluoromethyl group (CF₂), with coupling constants (J-coupling) providing through-bond connectivity data. fluorine1.ru

Interactive Data Table: Representative ¹⁹F NMR Chemical Shifts for this compound Compounds

| Compound | Solvent | Chemical Shift (δ) vs. CFCl₃ (ppm) |

| FSO₃⁻ (in HSO₃F) | HSO₃F | ~+40 to +50 |

| Fluorosulfonyloxadifluoroacetyl fluoride | Neat | +50.01 |

| Aryl Fluorosulfates | Various | Varies with substitution |

| F₅XeSO₃F | HSO₃F | Not specified |

| (FXe)₂SO₃F⁺ | HSO₃F | Not specified |

¹⁷O and ³³S NMR Spectroscopy

While less common than ¹⁹F NMR due to the low natural abundance and quadrupolar nature of ¹⁷O and ³³S nuclei, NMR studies of these atoms can offer direct insight into the oxygen and sulfur environments within the this compound group. These experiments are often more challenging, requiring isotopic enrichment or specialized techniques to acquire high-quality spectra. The chemical shifts and line shapes in ¹⁷O and ³³S NMR can provide information about the symmetry of the anion and the nature of its interactions with surrounding cations or solvent molecules.

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment and Bonding Characterization

The this compound anion (SO₃F⁻), assuming C₃ᵥ symmetry, exhibits a set of characteristic vibrational frequencies. These modes can be assigned to specific bond stretching and bending motions within the ion.

Key Vibrational Modes of the this compound Anion (SO₃F⁻)

S–F Stretch (ν₁): This vibration, typically observed around 730-790 cm⁻¹, corresponds to the stretching of the sulfur-fluorine bond.

Symmetric SO₃ Stretch (ν₂): This mode involves the symmetric stretching of the three sulfur-oxygen bonds and appears in the region of 1070-1080 cm⁻¹.

Asymmetric SO₃ Stretch (ν₄): The asymmetric stretching of the S-O bonds gives rise to a strong absorption in the IR spectrum, usually found between 1240 cm⁻¹ and 1300 cm⁻¹.

Bending Modes: The O-S-O and F-S-O bending vibrations (ν₃, ν₅, ν₆) occur at lower frequencies, typically in the range of 400-650 cm⁻¹.

The positions and intensities of these bands can be influenced by the cation in ionic fluorosulfates, as well as the physical state (solid, liquid, or solution) of the sample. For example, in the synthesis of fluorosulfonyloxadifluoroacetyl fluoride, IR spectroscopy was used alongside NMR to confirm the structure of the target compound. fluorine1.ru Similarly, in the study of noble gas compounds, Raman spectroscopy has been crucial in characterizing new this compound species like (FXe)₂SO₃F⁺ and F₅XeSO₃F. mcmaster.ca

Interactive Data Table: Characteristic Vibrational Frequencies for the this compound Anion (SO₃F⁻)

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| ν(S–F) | 730 - 790 | Sulfur-Fluorine stretch |

| νs(SO₃) | 1070 - 1080 | Symmetric Sulfur-Oxygen stretch |

| νas(SO₃) | 1240 - 1300 | Asymmetric Sulfur-Oxygen stretch |

| δ(O-S-O) and δ(F-S-O) | 400 - 650 | Bending modes |

X-ray Diffraction and Crystallography for Solid-State Structures

X-ray diffraction and crystallography are unparalleled in their ability to determine the precise three-dimensional structure of crystalline this compound compounds. This technique provides definitive information on bond lengths, bond angles, and the packing of ions or molecules in the solid state.

Crystallographic studies have confirmed the tetrahedral geometry of the this compound anion, which is isoelectronic with the sulfate (B86663) (SO₄²⁻) and perchlorate (B79767) (ClO₄⁻) anions. wikipedia.org The S-O and S-F bond lengths are key parameters obtained from these studies. In the this compound anion, the S-O bond lengths are typically shorter than a standard S-O single bond, indicating a degree of double bond character, while the S-F bond is a single bond.

The crystal structure of various metal fluorosulfates reveals how the this compound anion packs with different cations. These studies are essential for understanding the nature of ionic interactions and the coordination environment around the metal center. In complex this compound compounds, X-ray crystallography can elucidate the connectivity and stereochemistry, providing a complete structural picture that complements the data obtained from spectroscopic methods. For instance, X-ray crystallography is often used in conjunction with NMR to fully characterize complex organic and inorganic molecules. azolifesciences.com

Interactive Data Table: Typical Bond Lengths in the this compound Anion from Crystallographic Data

| Bond | Typical Bond Length (Å) |

| S–O | ~1.43 - 1.45 |

| S–F | ~1.56 - 1.60 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic this compound Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique used to study species with unpaired electrons, such as radicals and transition metal complexes. While the this compound anion itself is diamagnetic, EPR spectroscopy becomes a vital tool when it is part of a paramagnetic complex or when this compound-containing radicals are generated.

For example, if a transition metal ion is coordinated to one or more this compound groups, EPR can provide information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. The hyperfine coupling between the unpaired electron and magnetic nuclei like ¹⁹F can be particularly informative, revealing the extent of electron delocalization onto the this compound ligand.

Mass Spectrometry Techniques for this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Various ionization methods, such as Electrospray Ionization (ESI) and Chemical Ionization (CI), can be used to generate ions from this compound compounds for mass analysis.

In the analysis of this compound derivatives, mass spectrometry can confirm the molecular weight of the parent molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Fragmentation analysis within the mass spectrometer can also yield structural information. The way a this compound-containing molecule breaks apart upon ionization can reveal details about its connectivity. For example, the observation of a fragment ion corresponding to the this compound group (SO₃F⁻, m/z = 99) can be a strong indicator of its presence in the original molecule.

Coordination Chemistry of the Fluorosulfate Anion and Derivatives

Ligand Properties and Coordination Modes of SO₃F⁻

The fluorosulfate anion is recognized as a weakly coordinating anion, meaning it has a low tendency to form strong dative bonds with metal centers. wikipedia.org This characteristic is historically significant, as it has been used as a model for such anions. wikipedia.org However, its coordinating ability is greater than that of perchlorate (B79767) (ClO₄⁻), tetrafluoroborate (B81430) (BF₄⁻), and nitrate (B79036) (NO₃⁻). cdnsciencepub.com The SO₃F⁻ anion is isoelectronic with the sulfate (B86663) anion (SO₄²⁻) and possesses a roughly tetrahedral geometry. wikipedia.org

Monodentate and Multidentate Coordination

The this compound ligand can coordinate to metal centers in a monodentate fashion through one of its oxygen atoms. This mode of coordination is observed in various complexes, including those with transition metals and main group elements. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com For instance, in tetrakis(pyridine) complexes of zinc(II), copper(II), and nickel(II), the this compound groups are coordinated as unidentate ligands, leading to tetragonally distorted octahedral structures. cdnsciencepub.comcdnsciencepub.comcapes.gov.br In such cases, the symmetry of the SO₃F⁻ anion is lowered from C₃ᵥ, which is evident from the splitting of degenerate vibrational modes in their infrared spectra. cdnsciencepub.com

The this compound anion can also act as a multidentate ligand, coordinating to a single metal center through two or even three of its oxygen atoms. Bidentate coordination of the this compound group has been observed in several compounds. researchgate.netacs.org Furthermore, evidence suggests that in some lanthanide fluorosulfates, the anion can be tridentate, with all three oxygen atoms coordinating to the metal ion. acs.orgcdnsciencepub.com The type of coordination, whether monodentate or multidentate, influences the vibrational spectra of the resulting complexes. acs.org

Bridging Coordination Architectures

In addition to chelating to a single metal center, the this compound anion can bridge two or more metal centers, leading to the formation of polymeric or dimeric structures. This bridging can occur in several ways. For example, in the dimeric structure of gold(III) tris(this compound), [Au(SO₃F)₃]₂, two this compound groups act as bidentate bridging ligands, connecting the two gold centers and forming an eight-membered ring. cdnsciencepub.com

Bridging this compound groups are also found in complexes of other metals. For instance, in palladium(II) this compound, the this compound group acts as a tridentate ligand, bridging three different metal ions to form a polymeric structure. cdnsciencepub.com Similarly, bidentate bridging this compound groups are proposed in various anionic complexes, such as Cs[Ru(SO₃F)₅] and Cs[Pt(SO₃F)₅], leading to oligomeric or polynuclear anions. cdnsciencepub.com In complexes of indium(III), double bridging fluorine atoms and tetradentate bridging groups lead to the formation of polymeric chains. researchgate.net

Synthesis and Characterization of Metal this compound Complexes

A variety of synthetic methods have been employed to prepare metal this compound complexes. A common approach involves the reaction of a metal, its oxide, or a halide salt with fluorosulfuric acid (HSO₃F) or a mixture of HSO₃F and bis(fluorosulfuryl) peroxide (S₂O₆F₂). cdnsciencepub.comubc.ca The latter combination is particularly effective for oxidizing metals to higher oxidation states. ubc.ca Double decomposition reactions using barium this compound or silver this compound are also utilized. wikipedia.org Characterization of these complexes typically involves a combination of vibrational spectroscopy (infrared and Raman), electronic spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. cdnsciencepub.comcdnsciencepub.comrsc.org

Transition Metal this compound Complexes

A wide range of transition metal this compound complexes have been synthesized and studied. The oxidation of metals like palladium, platinum, gold, and iridium with S₂O₆F₂ in HSO₃F has proven to be a general and effective synthetic route. ubc.ca For example, the oxidation of ruthenium metal powder with S₂O₆F₂ in HSO₃F yields ruthenium(III) this compound, Ru(SO₃F)₃. cdnsciencepub.com This can then be used to form various anionic complexes like Cs[Ru(SO₃F)₄] and K₂[Ru(SO₃F)₆]. cdnsciencepub.com

The characterization of these complexes reveals diverse structures and properties. For instance, Pd(SO₃F)₂ exists as a polymer with tridentate bridging this compound groups, resulting in an octahedral environment around the Pd²⁺ ion. cdnsciencepub.com In contrast, complexes like [M(py)₄(SO₃F)₂] (where M = Ni, Cu) feature monodentate this compound ligands. cdnsciencepub.comcapes.gov.br The synthesis of isostructural 3D-transition metal fluorosulfates of cobalt and nickel, [H₃O][M(SO₄)F], has also been achieved under solvothermal conditions. rsc.org

| Compound | Synthesis Method | Key Characterization Findings |

| Ru(SO₃F)₃ | Oxidation of Ru with S₂O₆F₂ in HSO₃F. cdnsciencepub.com | Starting material for various Ru this compound complexes. cdnsciencepub.com |

| K₂[Ru(SO₃F)₆] | Reaction of Ru with KSO₃F and S₂O₆F₂/HSO₃F. cdnsciencepub.com | Octahedral [Ru(SO₃F)₆]²⁻ anion with monodentate SO₃F⁻ groups. cdnsciencepub.com |

| Pd(SO₃F)₂ | Reaction of Pd with BrOSO₂F. cdnsciencepub.com | Polymeric structure with tridentate bridging SO₃F⁻ groups. cdnsciencepub.com |

| [Ni(py)₄(SO₃F)₂] | Reaction of Ni(SO₃F)₂ with pyridine (B92270). cdnsciencepub.comcapes.gov.br | Tetragonally distorted octahedral structure with monodentate SO₃F⁻ ligands. cdnsciencepub.comcapes.gov.br |

| [H₃O][Co(SO₄)F] | Solvothermal synthesis. rsc.org | 3D-crystal lattice with a kagome-type structure. rsc.org |

Main Group and Lanthanide this compound Complexes

This compound complexes of main group elements and lanthanides have also been extensively investigated. For main group elements, complexes such as Cs[Sn(SO₃F)₅] have been synthesized and shown to possess oligomeric, polynuclear anions with bridging this compound groups. cdnsciencepub.com The synthesis of aluminum tris(this compound) from the reaction of aluminum tris(trifluoroacetate) and fluorosulfuric acid results in a polymeric structure with bridging bidentate this compound groups. researchgate.net

The synthesis of lanthanide fluorosulfates is typically achieved by reacting anhydrous lanthanide chlorides with fluorosulfuric acid. This method has been used to prepare fluorosulfates of lanthanum, cerium, praseodymium, neodymium, samarium, and others. Characterization of these compounds, particularly through vibrational spectroscopy, suggests the presence of both bidentate and tridentate this compound groups, leading to high coordination numbers for the lanthanide ions. acs.org For instance, fluorescence emission studies of europium this compound indicate an eight-coordinate environment with both tri- and bidentate this compound ligands. acs.org

| Compound | Synthesis Method | Key Characterization Findings |

| Cs[Sn(SO₃F)₅] | Reaction involving Sn and CsSO₃F. cdnsciencepub.com | Oligomeric, polynuclear anion with bridging SO₃F⁻ groups. cdnsciencepub.com |

| Al(SO₃F)₃ | Reaction of Al(CF₃COO)₃ with HSO₃F. researchgate.net | Polymeric structure with bridging bidentate SO₃F⁻ groups. researchgate.net |

| La(SO₃F)₃ | Reaction of anhydrous LaCl₃ with HSO₃F. | Covalent character indicated by IR spectroscopy. |

| Eu(SO₃F)₃ | Reaction of anhydrous EuCl₃ with HSO₃F. | Octacoordination with tri- and bidentate SO₃F⁻ groups. acs.org |

Electronic Structure and Magnetic Properties of this compound Complexes

The electronic structure and magnetic properties of this compound complexes are highly dependent on the central metal ion and its coordination environment. For transition metal complexes, ligand field parameters such as Dq and the Racah parameter B can be determined from electronic spectra. For example, in Co(SO₃F)₂, which has an octahedral ligand environment, the values of Dq and B have been estimated to be 765 cm⁻¹ and 860 cm⁻¹, respectively. cdnsciencepub.com This places the this compound ion at a similar position to the chloride ion in the spectrochemical series for octahedral cobalt(II). cdnsciencepub.com

The magnetic properties of these complexes often reveal interesting behaviors. For instance, Co(SO₃F)₂ exhibits magnetic moments consistent with a spin-free cobalt(II) ion in a regular octahedral field. cdnsciencepub.com In contrast, Ag(SO₃F)₂ displays ferromagnetic ordering with a Curie temperature of 24.8 K and is considered a soft ferromagnet. uw.edu.pl Some ruthenium this compound complexes, such as Cs[Ru(SO₃F)₄], show evidence of weak antiferromagnetic coupling, likely due to bridging this compound groups facilitating a superexchange process. cdnsciencepub.com The magnetic properties of isostructural cobalt and nickel fluorosulfates, [H₃O][M(SO₄)F], also indicate antiferromagnetic interactions at the metal centers. rsc.org

| Compound | Electronic Configuration | Magnetic Property | Key Findings |

| Co(SO₃F)₂ | d⁷ | Paramagnetic | Agrees with theory for Co(II) in a regular octahedral ligand environment. cdnsciencepub.com |

| Ag(SO₃F)₂ | d⁹ | Ferromagnetic | Orders ferromagnetically with a Curie temperature of 24.8 K. uw.edu.pl |

| Cs[Ru(SO₃F)₄] | d⁵ | Antiferromagnetic (weak) | Suggests magnetically dilute complexes with slight antiferromagnetic coupling. cdnsciencepub.com |

| [H₃O][Ni(SO₄)F] | d⁸ | Antiferromagnetic | Interactions at the metal center are antiferromagnetic in nature. rsc.org |

Comparative Studies of this compound as a Weakly Coordinating Anion

The this compound anion (SO₃F⁻) has historically been of significant interest in coordination chemistry as a model for a weakly coordinating anion (WCA). semanticscholar.orgwikipedia.org Its tetrahedral geometry and the high electronegativity of the fluorine atom result in a delocalized negative charge, reducing its propensity to form strong coordinate bonds with metal cations. semanticscholar.orgexaly.com The coordinating ability of an anion is a critical factor in the chemistry of cationic metal complexes, influencing their synthesis, structure, and reactivity.

Early comparative studies positioned the this compound anion within a series of other polyatomic anions. Research involving tetrakis(pyridine)copper(II) complexes, Cu(py)₄X₂, provided a clear hierarchy of coordinating strength. cdnsciencepub.com Through the analysis of electronic spectra and electrical conductivity in acetonitrile (B52724), the coordinating strength of the anions was determined. cdnsciencepub.com The molar conductance data, for instance, correlates with the degree of ionic dissociation in solution; a higher conductance suggests a weaker coordination of the anion. cdnsciencepub.com

The study demonstrated that the coordinating strength of the this compound anion is greater than that of perchlorate (ClO₄⁻), tetrafluoroborate (BF₄⁻), and nitrate (NO₃⁻). cdnsciencepub.com However, it was found to be a weaker coordinator than p-toluenesulfonate (p-CH₃C₆H₄SO₃⁻) and trifluoroacetate (B77799) (CF₃CO₂⁻). cdnsciencepub.com This places the this compound anion in an intermediate position among the classic weakly coordinating anions.

Spectroscopic data, particularly from infrared (IR) spectroscopy, further elucidates the coordinating nature of the SO₃F⁻ ion. In its free, uncoordinated state, the this compound anion possesses C₃ᵥ symmetry. cdnsciencepub.com Upon coordination to a metal center, this symmetry is lowered, leading to the splitting of degenerate vibrational modes, which can be observed in the IR spectrum. cdnsciencepub.comcdnsciencepub.com For instance, in M(py)₄(SO₃F)₂ complexes (where M = Ni, Cu, Zn), the splitting of the degenerate E modes indicates that the this compound anions are coordinated as unidentate ligands. cdnsciencepub.com The magnitude of this splitting and the position of the S-F stretching frequency (ν₁) provide insight into the strength of the metal-anion interaction. cdnsciencepub.com In these pyridine complexes, the relatively low S-F stretching frequencies (724-743 cm⁻¹) and small splitting of the ν₄(E) mode suggest a "semi-coordination" that is weaker than in compounds where the this compound group is more strongly bound. cdnsciencepub.com

While this compound was a benchmark WCA, the field has since evolved with the development of even less coordinating anions. Modern WCAs, such as those based on borates like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArꜰ]⁻), carboranes (e.g., [CHB₁₁Cl₁₁]⁻), and polyfluoroalkoxyaluminates (e.g., [Al(OC(CF₃)₃)₄]⁻), have largely superseded this compound in applications requiring extremely inert counterions to stabilize highly reactive cations. wikipedia.orgmdpi.comwikipedia.orgkrossing-group.de These modern anions are significantly larger and exhibit even greater charge delocalization, rendering them less likely to coordinate to cationic centers. A direct, quantitative comparison in a single experimental series is scarce, but the development of this new generation of WCAs underscores the progress in designing anions with minimal nucleophilicity, a domain where this compound was a historical stepping stone. mdpi.com

Table 1: Comparative Data of Weakly Coordinating Anions in Cu(py)₄X₂ Complexes

| Anion (X) | Electronic Spectrum Band Maximum (kK) | Molar Conductance in CH₃CN (ohm⁻¹ cm² mol⁻¹) | Relative Coordinating Strength |

|---|---|---|---|

| BF₄⁻ | 18.6 | 165 | Weakest |

| ClO₄⁻ | 18.7 | 163 | Weak |

| NO₃⁻ | 18.8 | 104 | Weak |

| SO₃F⁻ | 19.2 | 139 | Intermediate |

| p-CH₃C₆H₄SO₃⁻ | 19.8 | 94 | Stronger |

Data sourced from Alleyne and Thompson (1974). cdnsciencepub.com

This compound-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of the this compound anion to act as a bridging ligand between metal centers allows for the construction of extended structures such as coordination polymers. While the use of the this compound anion as a primary building block in porous, crystalline Metal-Organic Frameworks (MOFs) is not widely documented, its role in forming non-porous coordination polymers is well-established. These materials are typically synthesized in strongly acidic media, such as fluorosulfuric acid.

A notable class of this compound-based coordination polymers involves hetero-bimetallic systems. For example, a series of compounds with the general formula M(II)Sn(IV)(SO₃F)₆, where M(II) can be Mn, Fe, Co, Ni, or Cu, have been synthesized. researchgate.net These polymers are formed by the reaction of a metal bisthis compound (M(SO₃F)₂) with the strong this compound acceptor, tin(IV) this compound (Sn(SO₃F)₄), in fluorosulfuric acid. researchgate.net In these structures, the this compound groups act as bridging ligands, connecting the two different metal centers to form an extended polymeric network. The synthesis of these materials highlights the reactivity within fluorosulfuric acid as a solvent system and the utility of the this compound anion in linking Lewis acidic metal centers. researchgate.net

The characterization of these polymers relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for confirming the presence of the bridging this compound ligands. The vibrational modes of the SO₃F⁻ group in these polymers show distinct patterns that differ from those of the free ion or simple ionic salts, indicating its covalent involvement in the polymer backbone. researchgate.net For the M(II)Sn(IV)(SO₃F)₆ series, ¹¹⁹Sn Mössbauer spectroscopy is also employed to probe the local environment of the tin atoms, confirming the formation of the bimetallic structure. researchgate.net

The structural diversity of metal fluorosulfates themselves provides a foundation for understanding their role in more complex polymeric structures. Simple metal bisfluorosulfates, M(SO₃F)₂, exhibit varied structures depending on the metal ion. cdnsciencepub.com For metals like Fe(II), Co(II), and Ni(II), the this compound groups maintain a high (C₃ᵥ) symmetry, suggesting primarily ionic interactions. cdnsciencepub.com In contrast, for Mn(II), Cu(II), and Sn(II), the anion symmetry is reduced, indicating more significant covalent interactions and distortion, which is a prerequisite for forming robust, bridged coordination polymers. cdnsciencepub.com

Table 2: Examples of this compound-Based Coordination Polymers

| Compound Formula | Metal Centers | Synthesis Method | Key Structural Feature |

|---|---|---|---|

| M(II)Sn(IV)(SO₃F)₆ (M = Mn, Fe, Co, Ni, Cu) | M(II) and Sn(IV) | Reaction of M(SO₃F)₂ with Sn(SO₃F)₄ in HSO₃F | Hetero-bimetallic polymer with this compound bridges. researchgate.net |

| M(py)₄(SO₃F)₂ (M = Ni, Cu, Zn) | Ni(II), Cu(II), or Zn(II) | Reaction of the corresponding metal this compound with pyridine | Monomeric complex with unidentate, semi-coordinated this compound ligands. cdnsciencepub.com |

Electrochemical Behavior and Redox Chemistry of Fluorosulfate Species

Redox Potentials and Mechanisms of Fluorosulfate Compounds

The redox potential of this compound-containing materials is a key determinant of their suitability for applications such as high-voltage cathodes in rechargeable batteries. The strong inductive effect of the this compound (SO₄F⁻) group can lead to high operating voltages.

Metal fluorosulfates used as cathode materials in lithium-ion and sodium-ion batteries exhibit distinct redox potentials based on their composition and crystal structure.

LiFeSO₄F (Tavorite): The tavorite polymorph of lithium iron this compound shows a redox potential for the Fe²⁺/Fe³⁺ couple at approximately 3.6 V versus Li/Li⁺. rsc.orgsemanticscholar.org

LiFeSO₄F (Triplite): The triplite polymorph demonstrates a significantly higher redox potential of 3.9 V vs. Li/Li⁺, making it an attractive material for high-energy-density batteries. rsc.orgresearchgate.net This high potential is one of the highest ever reported for an iron-based compound. researchgate.net Substituting a small amount of iron with manganese in the triplite structure can further push this potential to 3.90 V. researchgate.net

NaFeSO₄F: In sodium-ion systems, the cation-disordered triplite-type NaFeSO₄F exhibits a high redox potential of about 3.7 V versus Na⁺/Na⁰. acs.orgresearchgate.net Other studies report a potential of 3.5 V for NaFeSO₄F. rsc.org

NaV(SO₄)₂: This eldfellite-type material shows two distinct redox couples: V²⁺/V³⁺ at 2.1 V and V³⁺/V⁴⁺ at 3.9 V vs. Na/Na⁺. rsc.org

The redox mechanisms of organic this compound derivatives have also been investigated. In a study of 4-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl this compound (NQS), the electrochemical mechanism was found to involve a one-electron transfer associated with the imino group, in contrast to its non-fluorosulfated precursors which involve two-electron transfers. mdpi.com The introduction of the this compound substituent, along with others, leads to a shift in the redox peaks toward more positive potential values. mdpi.com

Redox Potentials of Various this compound Compounds

| Compound | Polymorph/Type | Redox Couple | Redox Potential (vs. Li/Li⁺ or Na/Na⁺) | Reference |

|---|---|---|---|---|

| LiFeSO₄F | Tavorite | Fe²⁺/Fe³⁺ | ~3.6 V vs. Li/Li⁺ | rsc.orgsemanticscholar.org |

| LiFeSO₄F | Triplite | Fe²⁺/Fe³⁺ | 3.9 V vs. Li/Li⁺ | rsc.orgresearchgate.net |

| NaFeSO₄F | Triplite (cation-disordered) | Fe²⁺/Fe³⁺ | ~3.7 V vs. Na/Na⁺ | acs.orgresearchgate.net |

| NaV(SO₄)₂ | Eldfellite | V²⁺/V³⁺ | 2.1 V vs. Na/Na⁺ | rsc.org |

| NaV(SO₄)₂ | Eldfellite | V³⁺/V⁴⁺ | 3.9 V vs. Na/Na⁺ | rsc.org |

Electrochemical Synthesis Utilizing this compound Reagents

Electrochemical methods provide a direct and often milder route for the synthesis of this compound-containing compounds, avoiding harsh chemical reagents. Electrochemical fluorosulfation has been explored for various organic molecules.

One notable method is the direct electrochemical synthesis of sulfonyl fluorides from thiols or disulfides. acs.org This approach uses potassium fluoride (B91410) (KF) as an inexpensive, safe, and readily available fluoride source. The process operates without the need for external redox reagents or metal catalysts, representing a green and mild protocol. acs.orgorganic-chemistry.org The reaction proceeds via the anodic oxidation of thiols or disulfides in the presence of fluoride ions. acs.org This technique has been successfully applied to a wide range of substrates, including cysteine, to produce the corresponding sulfonyl fluorides in useful yields. acs.org

Additionally, electrochemical methods have been developed for the fluorosulfonylation of aryl and alkyl thianthrenium salts. organic-chemistry.org This electroreductive protocol uses FSO₂Cl as the fluorosulfonyl radical source and can be performed with inexpensive graphite (B72142) felt electrodes, avoiding sacrificial anodes. organic-chemistry.org Fluorosulfonic acid itself has been used as both a solvent and a reactant in organic electrosynthesis, highlighting its role in direct and indirect electrochemical fluorosulfation of organofluorine compounds. researchgate.net

While not a direct electrochemical synthesis, the popular SuFEx (Sulfur(VI) Fluoride Exchange) reaction is often used to create this compound derivatives whose electrochemical properties are then studied. mdpi.com For instance, 4-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl this compound (NQS) was synthesized via a SuFEx click reaction before its electrochemical behavior was characterized. mdpi.com

Role of this compound in Electrolyte Systems for Advanced Batteries

This compound compounds play a crucial role as additives or components in electrolytes for advanced lithium-ion batteries, primarily aimed at improving safety and electrochemical performance.

A key application is as a flame-retardant additive. azom.cometri.re.kr The flammability of conventional organic carbonate-based electrolytes is a major safety concern. acs.org Synthetic dual-functional electrolyte additives containing this compound moieties have been developed that impart flame retardancy without compromising battery performance. rsc.orgrsc.org One such additive was shown to improve flame retardancy by 2.3 times compared to conventional additives while enhancing battery performance by 160%. azom.cometri.re.kr This is achieved through an inflammable sulfite-to-sulfate conversion mechanism. rsc.orgrsc.org

This compound additives also enhance electrochemical stability by forming a stable cathode-electrolyte interphase (CEI). The in situ decomposition of additives like lithium this compound (LiSO₃F) on the cathode surface creates a protective layer rich in species like LiF and LiₓSOyFz. This CEI minimizes parasitic reactions between the high-voltage cathode and the electrolyte, leading to a significant drop in interfacial resistance, improved capacity retention, and enhanced rate capability, especially at elevated temperatures. azom.comrsc.orgrsc.org

Beyond additives, certain fluorosulfates serve as solid electrolytes. LiZnSO₄F, synthesized via an ionic-liquid-assisted route, demonstrates high room-temperature ionic conductivity, ranging from 10⁻⁷ to 10⁻⁵ S·cm⁻¹. filinchuk.com This is several orders of magnitude higher than the same material prepared without the ionic liquid (10⁻¹¹ S·cm⁻¹). filinchuk.com This material also possesses a wide electrochemical stability window of 0–5 V, making it a promising candidate for safer, solid-state lithium batteries. filinchuk.com

Performance of this compound-Based Electrolyte Systems

| This compound Compound | Role | Key Finding | Reference |

|---|---|---|---|

| This compound-based additive | Flame-retardant additive | 2.3x improved flame retardancy and 160% performance boost compared to standard additives. | azom.cometri.re.kr |

| Dual-fluorosulfate additive (P2PFS) | Flame-retardant & CEI former | Reduced interfacial resistance by over 60% and enabled >94% capacity retention after 70 cycles at 1C. | rsc.org |

| LiSO₃F | CEI-forming additive | Forms a stable LiF and LiₓSOyFz-containing CEI, reducing capacity fade. | |

| LiZnSO₄F-IL | Solid electrolyte | High ionic conductivity of 10⁻⁷–10⁻⁵ S·cm⁻¹ at room temperature. | filinchuk.com |

| LiZnSO₄F-C | Solid electrolyte | Low ionic conductivity of ~10⁻¹¹ S·cm⁻¹. | filinchuk.com |

Voltammetric Studies for Mechanistic Insights

Voltammetry, particularly cyclic voltammetry (CV), is an indispensable tool for elucidating the electrochemical mechanisms of this compound compounds. mdpi.com These studies provide critical data on redox potentials, reaction reversibility, and the number of electrons transferred.